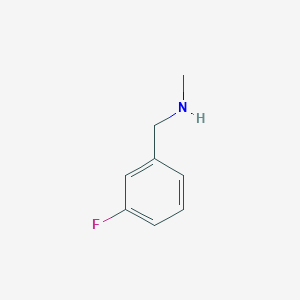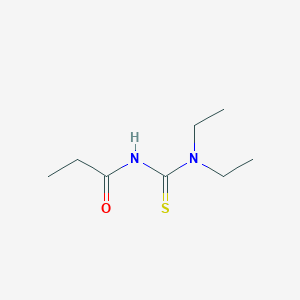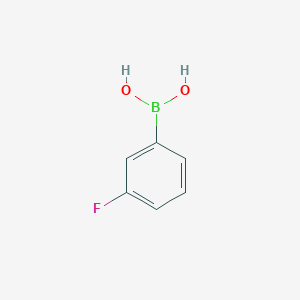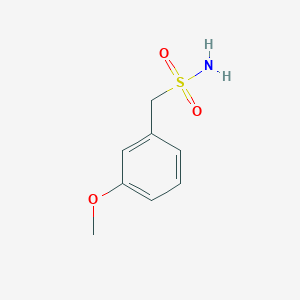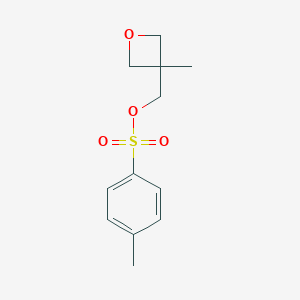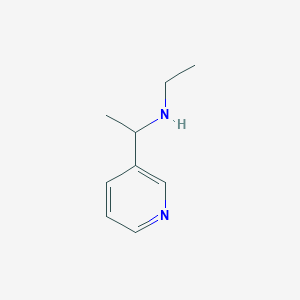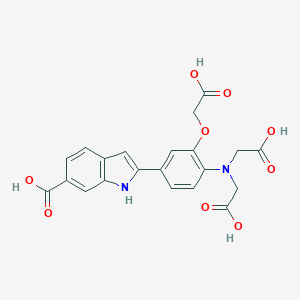
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid, commonly referred to as BCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCA is a derivative of indole-6-carboxylic acid and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BCA is not fully understood. However, it is believed that BCA binds to certain proteins and receptors, leading to the activation of various signaling pathways. BCA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
BCA has been shown to have various biochemical and physiological effects. BCA has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases and cathepsin B. BCA has also been shown to induce the expression of certain genes, including p53 and Bax. BCA has been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using BCA in lab experiments include its ability to selectively bind to certain proteins and receptors, its anti-cancer properties, and its ability to inhibit the activity of certain enzymes. However, the limitations of using BCA in lab experiments include its high cost, the difficulty in synthesizing BCA, and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of BCA. One future direction is the development of more efficient and cost-effective methods for synthesizing BCA. Another future direction is the identification of the specific proteins and receptors that BCA binds to and the elucidation of its mechanism of action. Additionally, the potential applications of BCA in the treatment of other diseases, such as Alzheimer's disease, should be explored.
Synthesemethoden
BCA can be synthesized using various methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most common method for synthesizing BCA is solid-phase synthesis, which involves the use of a solid support to which the BCA molecule is attached. The synthesis of BCA using the solid-phase method involves the attachment of the indole-6-carboxylic acid to a resin, followed by the addition of the amino and carboxylic acid groups using standard peptide coupling reagents.
Wissenschaftliche Forschungsanwendungen
BCA has been extensively studied for its potential applications in various fields, including drug discovery, cancer research, and molecular imaging. BCA has been shown to have anti-cancer properties and has been used in the development of anti-cancer drugs. BCA has also been used in molecular imaging studies due to its ability to bind to certain proteins and receptors.
Eigenschaften
CAS-Nummer |
135446-92-3 |
|---|---|
Produktname |
2-(4-(Biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid |
Molekularformel |
C21H18N2O9 |
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
2-[4-[bis(carboxymethyl)amino]-3-(carboxymethoxy)phenyl]-1H-indole-6-carboxylic acid |
InChI |
InChI=1S/C21H18N2O9/c24-18(25)8-23(9-19(26)27)16-4-3-12(7-17(16)32-10-20(28)29)14-5-11-1-2-13(21(30)31)6-15(11)22-14/h1-7,22H,8-10H2,(H,24,25)(H,26,27)(H,28,29)(H,30,31) |
InChI-Schlüssel |
PDDJAJCJQXFQCW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC3=C(N2)C=C(C=C3)C(=O)O)OCC(=O)O)N(CC(=O)O)CC(=O)O |
Andere CAS-Nummern |
135446-92-3 |
Synonyme |
2-(4-(biscarboxymethyl)amino-3-(carboxymethoxy)phenyl)-1H-indole-6-carboxylic acid Mag-indo-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






